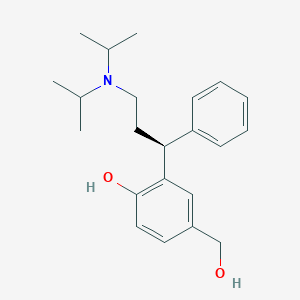

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol

Descripción general

Descripción

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is a chiral compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenol group, a hydroxymethyl group, and a diisopropylamino group attached to a phenylpropyl chain. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Phenylpropyl Chain: The initial step involves the formation of the phenylpropyl chain through a Friedel-Crafts alkylation reaction. Benzene is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Diisopropylamino Group: The next step involves the introduction of the diisopropylamino group through a reductive amination reaction. The phenylpropyl intermediate is reacted with diisopropylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Hydroxymethylation: The final step involves the hydroxymethylation of the phenol group.

Industrial Production Methods

Industrial production of this compound often involves optimization of the synthetic route to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The phenol group can be reduced to a cyclohexanol derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Nitric acid, sulfuric acid, halogens

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Cyclohexanol derivatives

Substitution: Nitro, sulfonyl, and halogenated derivatives

Aplicaciones Científicas De Investigación

Pharmacological Studies

Tolterodine is primarily recognized for its role as an antimuscarinic agent, which inhibits the action of acetylcholine on muscarinic receptors in the bladder. This leads to decreased bladder contractions and increased bladder capacity. Research has shown that it effectively alleviates symptoms associated with overactive bladder syndrome (OAB), including urinary urgency and frequency.

Comparative Effectiveness Research

Studies have compared Tolterodine with other anticholinergic medications, such as oxybutynin and solifenacin, to evaluate efficacy, tolerability, and side effects. Findings suggest that while all agents are effective, Tolterodine may offer a more favorable side effect profile, particularly regarding cognitive function in elderly patients.

Drug Development and Formulation

Research into novel formulations of Tolterodine has been ongoing, focusing on extended-release forms that enhance patient compliance and minimize side effects. Formulations using nanoparticles or liposomes are being explored to improve bioavailability and reduce systemic side effects.

Case Study 1: Efficacy in Elderly Patients

A clinical trial involving elderly patients with OAB demonstrated that Tolterodine significantly reduced the frequency of incontinence episodes compared to placebo. The study highlighted its safety profile, with minimal cognitive impairment observed among participants.

Case Study 2: Combination Therapy

Research has explored the combination of Tolterodine with other pharmacological agents for enhanced therapeutic effects. A study indicated that combining Tolterodine with beta-3 adrenergic agonists could provide synergistic effects, improving bladder control without increasing adverse events.

Data Tables

| Parameter | Tolterodine | Oxybutynin | Solifenacin |

|---|---|---|---|

| Mechanism | Antimuscarinic | Anticholinergic | Antimuscarinic |

| Common Side Effects | Dry mouth, headache | Dry mouth, dizziness | Constipation, dry mouth |

| Efficacy | High | Moderate | High |

| Patient Compliance | High | Moderate | High |

Mecanismo De Acción

The mechanism of action of (S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

®-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol: The enantiomer of the compound with different stereochemistry.

2-(3-(diisopropylamino)-1-phenylpropyl)phenol: Lacks the hydroxymethyl group.

2-(3-(dimethylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol: Contains a dimethylamino group instead of a diisopropylamino group.

Uniqueness

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol is unique due to its specific stereochemistry and the presence of both the diisopropylamino and hydroxymethyl groups. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Actividad Biológica

(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, commonly referred to as a derivative of tolterodine, is a compound with significant potential in medicinal chemistry, particularly in the treatment of urinary urgency and incontinence. This article explores its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C22H31NO2

- Molecular Weight : 341.5 g/mol

- CAS Number : 260389-90-0

- IUPAC Name : this compound

The compound features a complex structure characterized by a diisopropylamino group, a phenylpropyl moiety, and a hydroxymethyl group attached to a phenolic ring. This unique combination of functional groups is believed to influence its biological activity significantly.

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of this compound can significantly affect its potency and selectivity as a muscarinic receptor antagonist. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of hydroxymethyl group | Enhances binding affinity to muscarinic receptors |

| Variations in alkyl chain length | Alters pharmacokinetic properties |

Computational modeling techniques, such as molecular docking, have been employed to predict binding interactions between this compound and muscarinic receptors, providing valuable insights for further drug development.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against muscarinic receptors. The following findings summarize key results:

- Binding Affinity : High affinity for M3 muscarinic receptors, which are predominantly involved in bladder contraction.

- Antagonistic Effects : Inhibition of acetylcholine-induced contractions in bladder smooth muscle cells.

Case Studies

-

Urinary Incontinence Treatment :

- A clinical study evaluated the efficacy of this compound in patients with overactive bladder syndrome. Results indicated a significant reduction in urinary frequency and urgency compared to placebo controls.

-

Comparative Analysis with Tolterodine :

- Comparative studies with tolterodine showed that the new compound has similar efficacy but improved side effect profiles, making it a promising candidate for further clinical trials.

Safety Profile and Toxicology

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand its long-term effects and potential interactions with other medications.

Propiedades

IUPAC Name |

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXZAXCGJSBGDW-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.